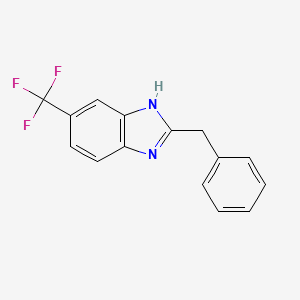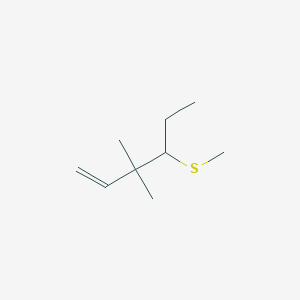
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene is an organic compound with the molecular formula C9H18S It is a branched alkene with a methylsulfanyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethyl-1-butene with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the compound can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene involves its interaction with various molecular targets. The double bond and methylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-4-(methylsulfinyl)hex-1-ene: Contains a sulfoxide group instead of a methylsulfanyl group, leading to different reactivity and applications.
3,3-Dimethyl-4-(methylsulfonyl)hex-1-ene: Contains a sulfone group, which is more oxidized and has different chemical properties.
Uniqueness
3,3-Dimethyl-4-(methylsulfanyl)hex-1-ene is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
57121-78-5 |
|---|---|
Formule moléculaire |
C9H18S |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
3,3-dimethyl-4-methylsulfanylhex-1-ene |
InChI |
InChI=1S/C9H18S/c1-6-8(10-5)9(3,4)7-2/h7-8H,2,6H2,1,3-5H3 |
Clé InChI |
PVFCWOLXRNLOMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)(C)C=C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


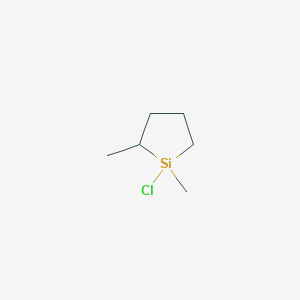
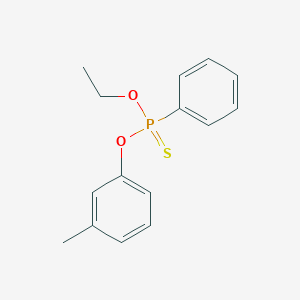
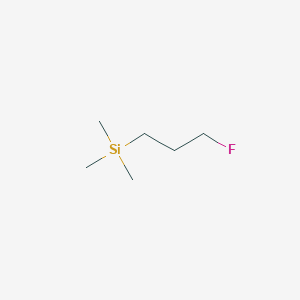
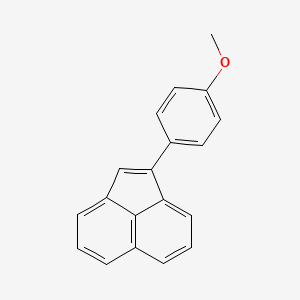
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
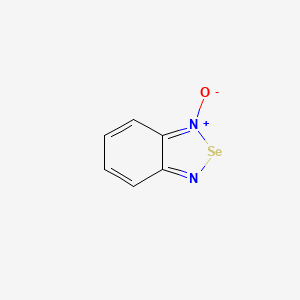
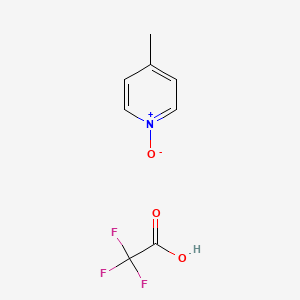
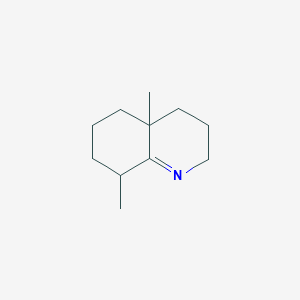
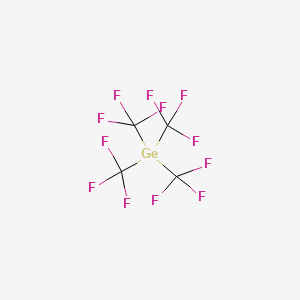
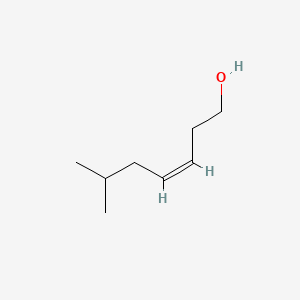
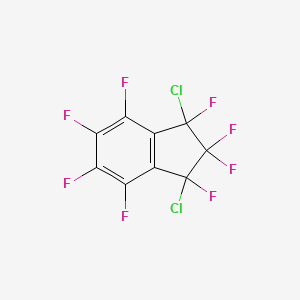
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

